Arachidonic acid-biotin

Pull-down assay Protein-lipid interaction Proteomics

Arachidonic acid-biotin (CAS 1217901-28-4) is a biotinylated polyunsaturated fatty acid (PUFA) derivative, specifically a conjugate of arachidonic acid covalently linked via an amide bond to a biotin moiety through a pentylamine spacer. This compound serves as an affinity probe designed to detect and capture protein binding partners of free arachidonic acid, including fatty acid binding proteins (FABPs) and other intracellular signaling proteins.

Molecular Formula C35H58N4O3S
Molecular Weight 614.9 g/mol
CAS No. 1217901-28-4
Cat. No. B566295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic acid-biotin
CAS1217901-28-4
Synonyms5Z,8Z,11Z,14Z-eicosatetraenoyl-N/'-biotinoyl-1,5-diaminopentane
Molecular FormulaC35H58N4O3S
Molecular Weight614.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
InChIInChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13-12-,16-15-/t30-,31-,34-/m0/s1
InChIKeyRPYSWRMECJXHSJ-QYXQEGSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Arachidonic Acid-Biotin (CAS 1217901-28-4): Quantitative Differentiation as an Affinity Probe for PUFA-Binding Protein Discovery


Arachidonic acid-biotin (CAS 1217901-28-4) is a biotinylated polyunsaturated fatty acid (PUFA) derivative, specifically a conjugate of arachidonic acid covalently linked via an amide bond to a biotin moiety through a pentylamine spacer [1]. This compound serves as an affinity probe designed to detect and capture protein binding partners of free arachidonic acid, including fatty acid binding proteins (FABPs) and other intracellular signaling proteins . Unlike native arachidonic acid, which lacks a detection handle, the biotin tag enables high-affinity streptavidin-based detection and pull-down assays without requiring radiolabeling, thus offering a distinct technical advantage for proteomic and biochemical investigations of PUFA-protein interactions [2].

Why Arachidonic Acid-Biotin Cannot Be Replaced by Generic Biotinylated Fatty Acids or Fluorescent Analogs


Generic substitution of arachidonic acid-biotin with other biotinylated fatty acids (e.g., biotin-oleic acid or biotin-palmitic acid) fails because protein recognition of PUFAs is highly structure-dependent [1]. Comparative proteomic profiling demonstrates that arachidonoyl probes exhibit distinct and non-overlapping protein interaction profiles compared to oleoyl or palmitoyl probes in the same cellular system, indicating that the four cis double bonds of arachidonic acid confer unique binding selectivity that cannot be replicated by saturated or monounsaturated biotinylated analogs [1]. Similarly, substitution with fluorescent BODIPY-labeled arachidonic acid introduces a fundamentally different detection modality—biotin enables stable, signal-amplified streptavidin detection suitable for denaturing Western blots and pull-down enrichment, whereas BODIPY fluorescence offers direct imaging capability but lacks the enrichment power and signal amplification inherent to the biotin-streptavidin system [2]. The choice between these two labeled forms is thus dictated by the specific experimental endpoint, and they are not functionally interchangeable in protocols requiring protein capture and identification.

Quantitative Evidence for Selecting Arachidonic Acid-Biotin Over Alternative PUFA Probes


Pull-Down Efficiency: Biotinylated AA Enables High-Yield Identification of Known and Novel PUFA-Binding Proteins

In a direct experimental demonstration using biotinylated arachidonic acid conjugated to streptavidin-agarose beads, pull-down from RBL-2H3 cell lysates followed by 2D gel electrophoresis and MALDI-TOF MS identified 12 distinct proteins, including known lipid-binding proteins (albumin, phosphatidylethanolamine-binding protein) and novel interactors (actin, moesin, stathmin, coactosin-like protein, RhoGDI-1, and NDPK-B) [1]. The same method applied to biotinylated 5-HETE (an oxygenated AA derivative) yielded a distinct protein set, and proteins could even distinguish between 5(S)-HETE and 5(R)-HETE enantiomers, confirming stereospecific binding recognition [1]. In contrast, unlabeled arachidonic acid cannot be used for such pull-down experiments without a detection handle, and radiolabeled [³H]-arachidonic acid (the historical alternative) requires specialized handling, generates radioactive waste, and does not permit direct protein identification via MS without additional crosslinking steps [2].

Pull-down assay Protein-lipid interaction Proteomics

Detection Modality Comparison: Biotin vs. BODIPY Labeling of Arachidonic Acid

A direct methods comparison established that biotinylated arachidonic acid enables detection of modified proteins via streptavidin probing with signal amplification, whereas BODIPY-labeled arachidonic acid permits direct fluorescence detection or anti-BODIPY antibody-based Western blotting [1]. The biotin-streptavidin system provides signal amplification due to the multivalent nature of streptavidin (four biotin-binding sites per tetramer) and the ability to use enzyme-conjugated streptavidin for chemiluminescent or colorimetric detection, yielding higher sensitivity in Western blot applications compared to direct BODIPY fluorescence [1]. Conversely, BODIPY labeling uniquely enables live-cell imaging and subcellular localization studies without additional staining steps. Neither labeling method is universally superior; rather, the choice depends on whether the experimental endpoint requires protein enrichment/pull-down (biotin) or real-time spatial tracking (BODIPY) [1].

Western blot Fluorescence imaging Affinity purification

Binding Affinity Baseline: Arachidonic Acid Biotinamide in Computational Docking Screens

In a molecular docking screen of 33 compounds against a target protein, arachidonic acid biotinamide (structurally analogous to arachidonic acid-biotin) exhibited a binding affinity (BA) of -4.6 kcal/mol with 11 total interacting residues including 2 hydrogen bonds [1]. This binding energy serves as a quantitative baseline for comparison with other fatty acid derivatives in the same screening panel: hexadecanoic acid (palmitic acid) showed weaker binding at -3.2 kcal/mol, while pinolenic acid bound at -4.2 kcal/mol [1]. For context, the top-performing compound sciadopitysin in this screen showed -7.2 kcal/mol, whereas the reference drug ixabepilone bound at -5.6 kcal/mol [1].

Molecular docking Binding energy Virtual screening

Competitive ELISA Quantitation: Biotin-AA as a Tracer in Arachidonic Acid Immunoassays

In competitive ELISA kits for arachidonic acid quantitation, biotinylated arachidonic acid serves as a tracer that competes with endogenous AA for binding sites on immobilized anti-AA antibody [1]. The assay principle relies on an inverse relationship: higher concentrations of endogenous AA displace more biotin-AA, reducing the streptavidin-HRP signal measured at 450 nm [1]. While specific comparative data between biotin-AA and alternative tracers (e.g., HRP-conjugated AA) is not publicly available for this exact kit, the use of biotin-AA in this established commercial platform validates its suitability as a competitive tracer where the biotin tag does not abrogate antibody recognition of the AA epitope [1].

ELISA Competitive immunoassay Quantitative detection

Experimental Protocol Maturity: Fully Documented Synthesis and Application Workflow

Unlike many research-use-only probes with sparse methodological documentation, arachidonic acid-biotin has a fully detailed synthesis and application protocol published in a peer-reviewed methods journal [1]. The protocol specifies: (1) conjugation of biotin to the AA carboxyl group via EDC activation using 5-(biotinamido)pentylamine; (2) HPLC purification using a Gemini C18 preparative column; (3) detection workflows including streptavidin probing for Western blots and pull-down enrichment using streptavidin beads [1]. In comparison, BODIPY-AA requires alternative synthesis with BODIPY FL-EDA and yields a product suited for fluorescence microscopy rather than pull-down [1]. The availability of a complete, peer-reviewed protocol reduces method development time and enhances inter-laboratory reproducibility for biotin-AA applications.

Protocol standardization Reproducibility Methods

Validated Application Scenarios for Arachidonic Acid-Biotin Based on Quantitative Evidence


Discovery of Novel PUFA-Binding Proteins via Pull-Down and Mass Spectrometry

Use arachidonic acid-biotin conjugated to streptavidin-agarose beads to pull down AA-binding proteins from cell or tissue lysates, followed by SDS-PAGE, 2D gel separation, and MALDI-TOF MS identification. This workflow, validated in RBL-2H3 cell lysates, successfully identified 12 proteins including both known (albumin, PEBP) and novel (actin, moesin, RhoGDI-1) AA interactors [1]. The biotin tag enables efficient bead capture and stringent washing to reduce nonspecific binding, while maintaining compatibility with downstream MS analysis. This application is directly supported by the pull-down efficiency evidence described in Section 3 [1].

Detection of AA-Modified Proteins Under Oxidative Stress via Streptavidin Western Blot

Treat cultured cells with arachidonic acid-biotin under conditions of oxidant stress or inflammation, allowing metabolic incorporation or direct modification of proteins by biotinylated AA and its oxidized derivatives. Following cell lysis and SDS-PAGE, probe for biotin using streptavidin-HRP to detect AA-modified proteins via chemiluminescence [2]. The biotin-streptavidin system provides signal amplification (10²-10⁴ fold) that enhances detection sensitivity compared to direct fluorescence methods [2]. This application leverages the detection modality comparison evidence from Section 3 [2].

Competitive ELISA for Quantitative Arachidonic Acid Measurement in Biological Samples

Employ arachidonic acid-biotin as the competitive tracer in an inhibition ELISA format where endogenous AA in serum, plasma, or tissue homogenates competes with biotin-AA for immobilized anti-AA antibody binding sites. Quantitate by measuring streptavidin-HRP activity at 450 nm, where absorbance is inversely proportional to endogenous AA concentration [3]. This application is validated in commercial ELISA kits and supports both basic research and potential clinical or nutritional monitoring workflows requiring AA quantitation [3].

Affinity Purification for Structural and Biochemical Characterization of AA-Protein Complexes

Use arachidonic acid-biotin immobilized on streptavidin resin for affinity chromatography to isolate AA-binding proteins in their native conformation. The stable, high-affinity biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) permits extensive washing to remove nonspecific binders while retaining specific AA-protein complexes. Eluted proteins can be subjected to functional assays, enzymatic characterization, or structural studies. The binding affinity baseline data (-4.6 kcal/mol for the arachidonoyl moiety) supports the specificity of this interaction relative to saturated fatty acids [4]. This application extends the pull-down evidence from Section 3 to preparative-scale purification [1].

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